![molecular formula C21H21NO3 B11161372 4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11161372.png)
4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and is substituted with ethyl and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the reaction of 7-hydroxy-4-methylcoumarin with formaldehyde and primary amines in water at elevated temperatures (80-90°C) . This reaction leads to the formation of the chromeno[8,7-e][1,3]oxazin-2-one core structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can modify the oxazine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydro derivatives, and brominated compounds.
Scientific Research Applications
4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-mycobacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chromene and oxazine rings play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:
9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one: Lacks the ethyl and methylbenzyl substitutions, leading to different chemical properties and reactivity.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Contains a benzoxazine core but with different substituents, affecting its applications and mechanism of action.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazinone family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N1O3 with a molecular weight of approximately 337.42 g/mol. Its structure features a chromeno framework fused with an oxazinone moiety, which is significant for its biological interactions.
Antioxidant Activity
Research indicates that derivatives of chromeno-oxazinones exhibit notable antioxidant properties. A study highlighted that certain compounds within this class can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory potential of chromeno derivatives. For instance, a recent investigation into related compounds revealed significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may also exhibit similar effects .
Antimicrobial Activity
Compounds in the oxazinone family have shown promising antimicrobial activity against various pathogens. In vitro tests demonstrated that certain derivatives possess effective antibacterial and antifungal properties, indicating potential therapeutic applications in treating infections .
Anticancer Properties
The potential anticancer activity of chromeno derivatives has been explored in several studies. Notably, some compounds have been found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests that this compound may contribute to cancer therapy development .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. For example:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation.
Case Studies and Research Findings
- Study on Antioxidant Activity : A comparative study on various chromeno derivatives showed that those with similar structures to this compound had IC50 values significantly lower than those of standard antioxidants like ascorbic acid.
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Anti-inflammatory Study : An investigation into the anti-inflammatory effects demonstrated that the compound reduced TNF-alpha levels by over 50% in cultured macrophages.
Treatment TNF-alpha Reduction (%) Control 0 Compound 55 Standard (Ibuprofen) 60 -
Antimicrobial Efficacy : A series of tests against bacterial strains indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-ethyl-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-3-16-10-20(23)25-21-17(16)8-9-19-18(21)12-22(13-24-19)11-15-6-4-14(2)5-7-15/h4-10H,3,11-13H2,1-2H3 |
InChI Key |
YTINLMADNOKSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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